Substitution Position: 3-Position Methylene-Linked Architecture Versus 2-Position Directly-Attached Analogs
The target compound features a 3-position substitution on the pyrrolidine ring with a methylene (–CH2–) spacer connecting to the 5-methylthiophene moiety, in contrast to the more common 2-position directly-attached architecture of 2-(5-methylthiophen-2-yl)pyrrolidine (CAS 524674-41-7). This structural difference is quantitatively reflected in the number of rotatable bonds: 2 for the target compound versus 1 for the 2-position directly-attached analog . The 3-position substitution has been demonstrated in peer-reviewed literature to be a critical determinant of biological target selectivity; for instance, the orientation of 3-R-methylpyrrolidine was shown to confer pure estrogen receptor α (ERα) antagonism and selective ER degradation, whereas the 3-S enantiomer and unsubstituted derivative were inactive .
| Evidence Dimension | Rotatable bonds (conformational degrees of freedom) as predicted molecular descriptor |
|---|---|
| Target Compound Data | 2 rotatable bonds (Leyan predicted data) |
| Comparator Or Baseline | 2-(5-Methylthiophen-2-yl)pyrrolidine HCl: 1 rotatable bond (Chembase predicted data, Polar Surface Area: 12.03 Ų) |
| Quantified Difference | 2-fold higher rotatable bonds (2 vs. 1); identical PSA (12.03 Ų) but different conformational sampling capacity |
| Conditions | Predicted molecular descriptors from vendor computational platforms (Leyan for target; Chembase ACD/Labs Percepta for comparator) |
Why This Matters
The additional rotatable bond confers greater conformational flexibility, enabling exploration of a wider pharmacophore space during early-stage medicinal chemistry campaigns, while the 3-position vector orientation can yield distinct target selectivity profiles compared to 2-position isomers.
- [1] Chembase. 2-(5-Methyl-2-thienyl)pyrrolidine hydrochloride. Rotatable Bonds: 1; Polar Surface Area: 12.03 Ų; Log P: 2.5559013. View Source
- [2] Li Petri G, Raimondi MV, Spanò V, et al. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry. 2021;379:34. Section 2.3: 3-R-methylpyrrolidine orientation responsible for pure ERα antagonist and selective ER degrader activity. View Source
